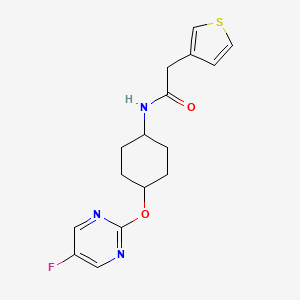![molecular formula C14H17N3O3 B2946854 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide CAS No. 921059-59-8](/img/structure/B2946854.png)
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C14H17N3O3 and its molecular weight is 275.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to target thevascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact directly with their targets, potentially affecting calcium channels and muscarinic receptors . This interaction could lead to changes in cellular signaling pathways, ultimately influencing cell behavior .
Biochemical Pathways
For instance, if VEGFR2 is indeed a target, the compound could affect angiogenesis-related pathways, leading to downstream effects on tumor growth and metastasis .
Pharmacokinetics
Similar compounds have been found to be metabolized mostly by esterases . The impact of these properties on the compound’s bioavailability is currently unknown and would require further investigation.
Result of Action
Similar compounds have shown significant activity against certain bacterial strains . Additionally, some derivatives of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole have demonstrated potent antiglycation activity, suggesting potential antidiabetic effects .
Biochemical Analysis
Biochemical Properties
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system . Additionally, it interacts with proteins involved in oxidative stress responses, potentially acting as an antioxidant. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter the expression of genes involved in stress responses and metabolic processes, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, the compound’s interaction with acetylcholinesterase leads to its inhibition, thereby increasing acetylcholine levels in the nervous system . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression patterns.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and antioxidant activity without significant toxicity . At higher doses, toxic effects can be observed, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its metabolism and detoxification . The compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall metabolic homeostasis. Additionally, its interaction with cofactors and other metabolic enzymes can modulate its activity and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and reach intracellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function . It is often directed to particular cellular compartments, such as the cytoplasm or nucleus, by targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the modulation of cellular processes.
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-14(2,3)12(18)15-13-17-16-11(20-13)9-7-5-6-8-10(9)19-4/h5-8H,1-4H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHKISICGLCIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2946771.png)
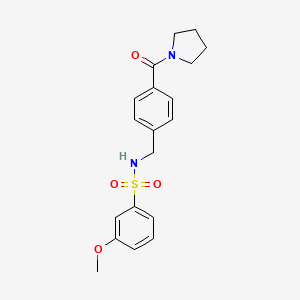

![6-hydroxy-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide](/img/structure/B2946777.png)

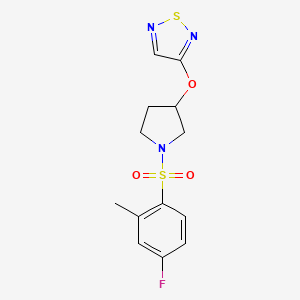
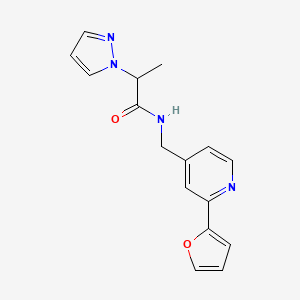
![2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2946783.png)
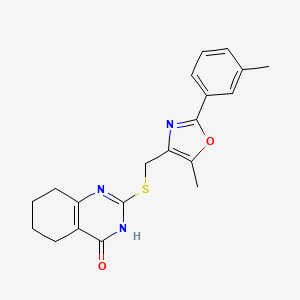
![3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B2946786.png)
![[1-Methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B2946787.png)
![2-(4-fluorophenyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2946788.png)
![2-{[(4-Nitrophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole](/img/structure/B2946790.png)
